Fmrfamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Model for Neuropeptide Research

Fmrfamide's simple structure and widespread presence in invertebrates make it a valuable model molecule for studying neuropeptide function. Researchers use it to understand how neuropeptides interact with their receptors, how they are synthesized and released, and their role in neuronal signaling ().

Investigating Nervous System Function

By studying the effects of Fmrfamide on different invertebrate nervous systems, researchers can gain insights into basic nervous system functions like muscle control, feeding behavior, and reproduction. For instance, Fmrfamide has been shown to stimulate muscle contraction in various invertebrates, suggesting its role in movement control [()].

Understanding Evolutionary Relationships

The presence of Fmrfamide and related peptides in diverse invertebrate groups allows researchers to study evolutionary relationships between these animals. By comparing the structures and functions of Fmrfamide across different species, scientists can infer evolutionary pathways and how nervous system functions have diverged or been conserved over time [()].

Development of Tools and Techniques

Research on Fmrfamide has also contributed to the development of tools and techniques used in neuroscience research. For example, antibodies specific to Fmrfamide have been developed and used to visualize its distribution in the nervous system using immunohistochemistry techniques ([()]).

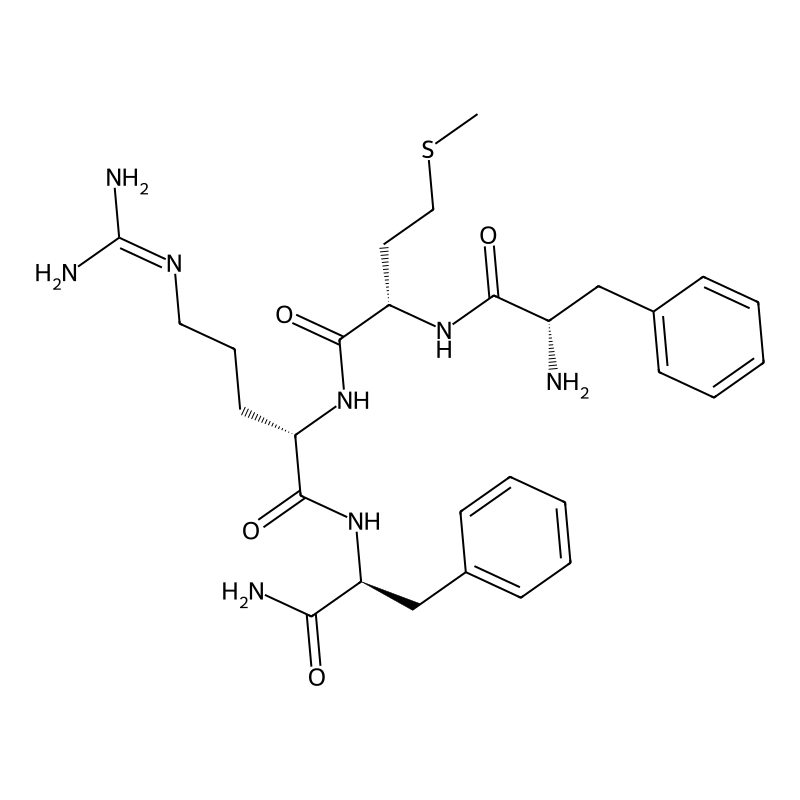

Fmrfamide, a neuropeptide with the sequence Phenylalanine-Methionine-Arginine-Phenylalanine-Amide, was first identified in molluscan hearts as a cardioactive agent. It belongs to a larger family of FMRFamide-like peptides that are widely distributed among various animal phyla, including mollusks, annelids, and nematodes. These peptides are characterized by their ability to modulate various physiological processes, including muscle contraction and neuroendocrine functions. The amide group at the C-terminus is crucial for its biological activity, contributing to its stability and receptor binding properties.

FMRFamide is believed to act by binding to specific G protein-coupled receptors (GPCRs) on target cells. When FMRFamide binds to its receptor, it triggers a signal transduction cascade within the cell, ultimately leading to a cellular response. The specific response depends on the cell type and the downstream signaling pathways activated by the GPCR. For example, FMRFamide can cause muscle contraction in some invertebrates, while in others it might influence neuronal firing patterns.

Here are some specific examples from research:

- In the nematode Caenorhabditis elegans, FMRFamide signaling from the nervous system is crucial for the rhythmic contraction of a specific head cell, which is thought to be involved in nutrient uptake.

- FMRFamide can induce excitatory responses in neurons of the snail Helix aspersa by activating sodium channels.

These examples highlight the diverse roles FMRFamide can play depending on the specific receptor and cellular context.

Future Directions

Research on FMRFamide and FaRPs is ongoing, with scientists aiming to:

- Decipher the specific functions of different FaRPs in various invertebrate species.

- Identify and characterize the FaRP receptors to understand their signaling mechanisms.

- Explore the potential use of FaRPs or their analogs as insecticides or anthelmintics (anti-parasitic drugs) due to their role in invertebrate nervous systems.

Fmrfamide exhibits a range of biological activities across different species:

- Cardiac Effects: Initially recognized for its role in stimulating cardiac contractions in mollusks, it has been linked to similar effects in other species.

- Neurotransmission: It acts as a neurotransmitter or neuromodulator, influencing behaviors such as locomotion and feeding in various organisms.

- Immune Modulation: Research indicates that Fmrfamide can inhibit nitric oxide production during immune responses, suggesting a role in immune system regulation .

- Behavioral Influence: In Caenorhabditis elegans, increased neuropeptide signaling involving Fmrfamide enhances decision-making accuracy under stress .

Fmrfamide can be synthesized through several methods:

- Solid-Phase Peptide Synthesis: This is the most common method for synthesizing peptides like Fmrfamide. It allows for the stepwise addition of amino acids to a solid support until the desired sequence is achieved.

- Chemical Modification: Post-synthesis modifications can be performed to enhance stability or alter biological activity.

- Biological Synthesis: Some organisms naturally produce Fmrfamide through ribosomal peptide synthesis, involving gene expression and translation processes.

Fmrfamide has several potential applications:

- Pharmacology: Its effects on cardiac function make it a candidate for drug development targeting heart conditions.

- Neuroscience: Understanding its role as a neuromodulator can provide insights into neurodegenerative diseases and behavioral disorders.

- Immunology: Its inhibitory effects on nitric oxide production suggest potential therapeutic uses in inflammatory diseases.

Studies have focused on how Fmrfamide interacts with various receptors:

- Receptor Binding: Research has identified specific receptors that bind Fmrfamide, leading to downstream signaling events that affect muscle contraction and neurotransmission .

- Comparative Analysis: Investigations into the interaction of Fmrfamide with sodium channels have revealed key amino acid residues that determine its activity at these channels .

Fmrfamide is part of a broader family of neuropeptides known as FMRFamide-like peptides. Here are some similar compounds:

Uniqueness of Fmrfamide

Fmrfamide's uniqueness lies in its specific sequence and biological activities across diverse species. While many related peptides share structural similarities, Fmrfamide's distinct effects on cardiac function and neuropeptide signaling set it apart from others within its class. Its ability to modulate immune responses further highlights its potential as a multifunctional peptide in both physiological and therapeutic contexts.

FMRFamide demonstrates profound and species-specific effects on cardiac function and circulatory regulation across invertebrate systems. In mollusks, the peptide's cardioregulatory properties vary significantly between species, reflecting the evolutionary diversification of cardiovascular control mechanisms.

In the original species of discovery, Mercenaria mercenaria, FMRFamide produces robust cardioexcitatory effects, increasing both the force and frequency of heartbeat through a biochemical pathway involving increased cytoplasmic cyclic adenosine monophosphate in the ventricular region [1] [2]. The concentration range for these effects spans from 10⁻⁹ to 10⁻⁶ M, demonstrating high sensitivity to the peptide.

Contrasting effects emerge in crustacean systems, where FMRFamide-related peptides F1 and F2 demonstrate complex biphasic responses on cardiac performance in Cancer magister. Initial studies revealed that infusion of these peptides caused decreased heart rate with subsequent periods of acardia, occurring at threshold concentrations between 10⁻⁹ and 10⁻⁸ M for F1 and somewhat higher concentrations for F2 [3]. These decreases in heart rate occurred concurrently with short-term increases in stroke volume, followed by longer-term decreases in stroke volume.

The effects on hemolymph circulation extend beyond direct cardiac modulation. FMRFamide-related peptides significantly alter hemolymph flow rates through major arterial systems, with flow through the anterior aorta, anterolateral arteries, sternal artery, and posterior aorta showing initial short-term increases followed by longer-term decreases with periods of ischemia [3]. Interestingly, hemolymph flow through the paired hepatic arteries showed distinct patterns, with simple decreases but faster recovery to pretreatment levels compared to other arterial systems.

In gastropod mollusks, FMRFamide induces ventricular contractions by triggering calcium release from internal pools [4]. The peptide's presence has been demonstrated in the Aplysia heart, where FMRFamide-immunoreactive nerve fibers, varicosities, and neuronal somata were observed throughout cardiac tissues [5]. The atrium and atrioventricular valve regions contained significantly higher densities of immunoreactive varicosities compared to the ventricle, suggesting specialized roles in different cardiac regions.

Arthropod cardiac responses to FMRFamide demonstrate additional complexity. In mosquitoes, specifically Anopheles gambiae, FMRFamide application at 10⁻⁶ M concentrations increased heart rate, while higher concentrations led to significant decreases in both anterograde and retrograde heart rates [6]. These effects showed dose-dependent characteristics, with high concentrations influencing the proportion of anterograde and retrograde contractions.

The mechanisms underlying these cardioregulatory effects involve multiple signaling pathways. Calcium channel modulation represents a primary mechanism, as demonstrated in Lymnaea heart cells where FMRFamide significantly increased the open probability of calcium channels [7]. The peptide's effects on these channels occur over multiple timescales, with fast increases in channel activity followed by slower regulatory effects that prevent desensitization.

Neuromodulatory Functions in Central and Peripheral Nervous Systems

FMRFamide functions as a critical neuromodulator throughout invertebrate nervous systems, influencing both central and peripheral neural circuits through diverse mechanisms. The peptide's extensive distribution and varied functional roles establish it as a fundamental component of invertebrate neurochemistry.

In central nervous systems, FMRFamide demonstrates widespread expression patterns across multiple invertebrate phyla. In gastropod mollusks such as Helix aspersa, immunoreactivity revealed highly developed peripheral nervous systems where nerves containing FMRFamide were associated with muscular fibers of reproductive and digestive tracts [4]. The peptide appears in all nervous ganglia and extends throughout neuromuscular systems associated with key physiological structures.

The neuromodulatory actions of FMRFamide operate through multiple receptor systems and signaling mechanisms. In spider nervous systems, specifically Cupiennius salei, FMRFamide-related proteins are utilized as neuromodulators in approximately eight percent of neurons throughout all ganglia [8]. These neurons show different expression levels, with both weakly and strongly labeled populations, suggesting functional heterogeneity in peptidergic signaling.

Motor neuron modulation represents a particularly well-characterized aspect of FMRFamide neuromodulation. In Aplysia LFS motor neurons, FMRFamide produces characteristic biphasic responses consisting of fast excitatory effects followed by prolonged inhibitory responses [9]. The transient excitatory effect results from activation of tetrodotoxin-insensitive, sodium-dependent inward currents, while the late hyperpolarizing phase involves activation of multiple potassium currents.

Synaptic transmission enhancement constitutes another major neuromodulatory function. In Drosophila larval neuromuscular junctions, FMRFamide-related peptides significantly enhance synaptic transmission, with DPKQDFMRFamide increasing excitatory junctional current amplitude to 151 percent of baseline within three minutes [10] [11]. These effects demonstrate the peptide's capacity to strengthen synaptic communication and modulate motor output.

The presynaptic actions of FMRFamide involve modulation of neurotransmitter release. In Aplysia sensory neurons, FMRFamide inhibits transmitter release through mechanisms involving potassium conductance increases and arachidonic acid signaling pathways [9]. This presynaptic inhibition complements postsynaptic effects, providing multiple levels of neural circuit modulation.

FMRFamide-gated ion channels represent direct mechanisms of neuromodulation. In Helix aspersa, FMRFamide directly activates amiloride-sensitive sodium channels, producing fast excitatory depolarizing responses in neurons [12]. These channels, termed FMRFamide-activated sodium channels, provide rapid excitatory signaling independent of G-protein coupled receptor pathways.

Peripheral nervous system modulation extends FMRFamide's influence to sensory and autonomic functions. In arthropod systems, FMRFamide-like immunoreactivity appears in neurohemal areas, suggesting hormonal release mechanisms [13]. The peptide's presence in corpora cardiaca, transverse nerves, and segmental nerves indicates widespread neuroendocrine functions.

Co-localization studies reveal complex interactions between FMRFamide and classical neurotransmitters. In spider nervous systems, double labeling demonstrates co-localization of FMRFamide and glutamate in subpopulations of neurons [8]. This co-transmission suggests that FMRFamide provides modulatory control over glutamatergic signaling, potentially altering the temporal dynamics and strength of synaptic responses.

Influence on Locomotor Activity and Muscular Contraction

FMRFamide exerts profound influences on locomotor activity and muscular contraction across diverse invertebrate systems, demonstrating species-specific and muscle-type-specific effects that reflect the peptide's evolutionary adaptation to varied physiological demands.

In Drosophila larval systems, FMRFamide-related peptides function as neurohormones to modulate contraction strength at neuromuscular junctions. Seven distinct peptides encoded by the Drosophila FMRFamide gene strongly enhance twitch tension in body wall muscles, with targets distributed widely throughout the somatic musculature [10] [11]. These peptides show remarkably similar dose-response curves, with threshold concentrations near 1 nM and EC₅₀ values of approximately 40 nM for each peptide.

The enhancement of muscular contraction involves both pre- and postsynaptic mechanisms. DPKQDFMRFamide enhances synaptic transmission by increasing excitatory junctional current amplitude, while also directly affecting muscle contractility [10]. The peptide's effects prove reversible at lower concentrations but persist for extended periods at higher concentrations, with twitch tension remaining elevated for 5-10 minutes after peptide washout.

Functional redundancy characterizes the multiple FMRFamide-related peptides in Drosophila, with seven active peptides producing additive effects when applied as mixtures. This redundancy suggests evolutionary pressure to maintain robust locomotor control despite potential peptide system perturbations [10] [14].

In beetle systems, FMRFamide-like peptides demonstrate organ-specific myotropic properties. In Tenebrio molitor, the synthetic peptide NSNFLRFamide produces differential effects across visceral muscles, with the hindgut showing 51 percent stimulation at 10⁻⁵ M concentrations while the heart exhibits slight cardioinhibitory effects only at the highest tested concentration [15] [16]. The oviduct demonstrates dose-dependent myostimulatory effects, with maximum increases of 50 percent in contraction frequency at lower concentration ranges.

Zophobas atratus displays species-specific responses to FMRFamide-like peptides, with cardioacceleratory effects contrasting the cardioinhibitory responses observed in Tenebrio molitor [15]. This species specificity reflects evolutionary divergence in peptide receptor systems and downstream signaling pathways.

The molecular mechanisms underlying FMRFamide's muscular effects involve G-protein coupled receptor activation and calcium signaling modulation. In Drosophila, genetic studies demonstrate that peptide-induced contractions require FMRFamide receptor expression in muscle fibers rather than neurons, confirming direct postsynaptic action [17]. RNA interference targeting the FMRFamide receptor reduces peptide-induced contractions by 85-90 percent, establishing the receptor's essential role.

Calcium/calmodulin-dependent protein kinase II activity mediates many of FMRFamide's effects on muscular contraction. Pharmacological inhibition of this kinase significantly reduces peptide-induced responses, indicating its central role in the signaling cascade [17]. This mechanism provides a link between FMRFamide receptor activation and the cellular machinery controlling muscle contraction.

In nematode systems, FMRFamide-like peptides regulate locomotory activity through complex neural circuits. Caenorhabditis elegans expresses over 70 FMRFamide-like peptides that influence various aspects of movement and behavior [18]. These peptides demonstrate functional specificity, with different family members affecting distinct aspects of locomotor control.

Muscle-specific effects reflect the diversity of FMRFamide targets. In molluscan systems, FMRFamide modulates radula opener muscles in association with serotonin and myomodulins, demonstrating cooperative peptidergic control of feeding-related movements [4]. The peptide's effects on retractor muscles show complex patterns of both contraction and relaxation, depending on muscle type and physiological context.

The temporal dynamics of FMRFamide's muscular effects vary significantly across systems. In some preparations, effects develop gradually over several minutes and persist for extended periods, while in others, responses are rapid and transient [10]. These temporal patterns reflect differences in receptor distribution, signaling pathway kinetics, and cellular response mechanisms.

Regulatory Effects on Feeding Behavior and Digestive Processes

FMRFamide demonstrates extensive regulatory control over feeding behavior and digestive processes, functioning as a critical component of the brain-gut neurochemical axis across invertebrate taxa. The peptide's effects encompass multiple levels of digestive control, from behavioral initiation of feeding to enzymatic processing of nutrients.

In locust digestive systems, FMRFamide-like immunoreactivity shows dramatic variations based on feeding state and dietary composition. Studies of Locusta migratoria revealed that feeding state influences FMRFamide-like immunoreactivity in all gut tissues, with significant changes occurring within 24-48 hours of starvation [19]. Variations in diet, particularly protein to carbohydrate ratios, produce distinct patterns of peptide expression throughout digestive tissues.

The isolation of specific FMRFamide-related peptides from locust gut tissues provides direct evidence for local peptidergic control of digestion. SchistoFLRFamide, previously identified in the central nervous system, was isolated from midgut tissue, supporting the hypothesis that this myosuppressin is released locally from immunoreactive processes over the gut or from endocrine-like midgut cells [20]. This local release mechanism enables precise spatial and temporal control of digestive function.

Gut motility regulation represents a primary function of FMRFamide in digestive control. In gastropod systems, specifically Helix aspersa, FMRFamide and related peptides produce complex effects on visceral organs involved in digestion [21]. The peptide reduces resting tone of the crop and decreases both force and frequency of its rhythmic activity, with FMRFamide demonstrating approximately ten-fold higher potency than related peptides.

The mechanisms of digestive regulation involve direct effects on smooth muscle contractility and indirect effects through enteric nervous system modulation. FMRFamide's inhibition of digestive tract motility occurs through distinct receptors from those mediating other physiological effects, suggesting specialized digestive control mechanisms [21].

Feeding behavior modulation extends beyond gut motility to encompass central nervous system control of feeding initiation and termination. In gastropod mollusks, FMRFamide inhibits feeding and facilitates withdrawal behavior in various species [22]. The peptide's anorexigenic effects have been demonstrated across multiple invertebrate taxa, suggesting evolutionary conservation of feeding control mechanisms.

Salivary gland function provides another target for FMRFamide's digestive regulation. In Helisoma, FMRFamide-like peptides completely suppress spontaneous rhythmic activity in salivary glands when applied at micromolar concentrations [23]. The peptide acts both presynaptically on effector neurons and postsynaptically on gland cells, providing multiple points of control over digestive secretion.

The stomatogastric nervous system represents a specialized target for FMRFamide's digestive control. In shrimp Palaemon serratus, FMRFamide and related peptides elicit sequences of rhythmic depolarizations and contractions in pyloric dilator muscles [24]. These effects show discrete concentration thresholds and demonstrate the peptide's capacity to coordinate complex digestive motor patterns.

Endocrine cell populations in digestive tissues express FMRFamide-like immunoreactivity, indicating hormonal mechanisms of digestive control. In dipteran flies, endocrine cells with FMRFamide-like immunoreactivity appear in the posterior midgut, while processes with immunoreactivity innervate the crop duct, crop, and anterior midgut [25]. This distribution pattern suggests both neural and hormonal components of digestive regulation.

Dietary adaptation mechanisms involve FMRFamide-mediated changes in digestive enzyme activity and gut morphology. Protein-poor diets produce specific alterations in FMRFamide-related peptide expression, suggesting roles in maintaining balanced nutrient content [19]. These adaptive responses enable invertebrates to optimize digestive efficiency based on available food sources.

The temporal coordination of digestive processes involves FMRFamide's effects on circadian and ultradian rhythms. Hemolymph levels of FMRFamide-like peptides show circadian variation, with higher levels during specific periods of the dark cycle [13]. This temporal regulation coordinates digestive activity with behavioral and metabolic cycles.

Reproductive System Modulation and Gonadal Function

FMRFamide demonstrates critical regulatory functions in reproductive systems across invertebrate taxa, modulating gonadal function, reproductive behavior, and reproductive tract physiology through diverse molecular mechanisms. The peptide's reproductive roles reflect its evolutionary importance in coordinating reproduction with environmental and physiological conditions.

In vertebrate-like systems, FMRFamide-related peptides function through gonadotropin-inhibitory hormone pathways to regulate reproductive axis activity. RFamide-related peptides, evolutionarily related to invertebrate FMRFamide systems, demonstrate pronounced inhibitory effects on gonadotropin release both in vivo and in vitro [26]. These peptides rapidly suppress luteinizing hormone and follicle-stimulating hormone secretion, with effects occurring at nanomolar concentrations.

Gastropod reproductive systems provide clear demonstrations of FMRFamide's direct reproductive effects. In Helix aspersa, both FMRFamide and related peptides produce robust contractions of male reproductive tract tissues, including the epiphallus and associated structures [21]. Threshold concentrations for these effects typically fall below 5×10⁻⁹ M, demonstrating high sensitivity to peptidergic control. The stimulation of male reproductive tract musculature by FMRFamide implicates these peptides in reproductive behavior control.

Egg-laying behavior represents a particularly well-characterized target of FMRFamide regulation. In Caenorhabditis elegans, the EGL-6 receptor functions as a G-protein coupled receptor for FMRFamide-related peptides, inhibiting HSN motor neurons in a G₀-dependent manner [27]. This inhibitory pathway involves peptide ligands encoded by flp-10 and flp-17 genes, with BAG sensory neurons providing one source of inhibitory signals.

The integration of sensory information with reproductive control occurs through FMRFamide signaling from specialized sensory neurons. BAG cells in C. elegans express flp-17-encoded peptides that function as paracrine or endocrine signals controlling egg-laying behavior [27]. This sensory integration enables reproductive timing to respond to environmental cues and internal physiological states.

Gonadal function modulation involves FMRFamide's effects on hormone production and gamete development. In cephalopod systems, FMRFamide immunoreactivity appears in reproductive ducts of male Octopus vulgaris, suggesting direct effects on reproductive tract function [28]. The peptide's presence in these tissues indicates local regulatory mechanisms for reproductive physiology.

The molecular mechanisms of reproductive control involve multiple receptor systems and signaling pathways. FMRFamide receptors in reproductive tissues demonstrate distinct pharmacological properties from those in other organ systems, suggesting specialized reproductive signaling mechanisms [29] [30]. These receptors belong to G-protein coupled receptor families and show high affinity for FMRFamide and related peptides.

Reproductive cycle regulation involves FMRFamide's interaction with steroid hormone systems. In vertebrate analogs, RFamide-related peptide cells express estrogen receptors and respond to estrogen with increased activation markers [26]. This steroid responsiveness enables reproductive peptide systems to mediate negative feedback effects of gonadal hormones.

Sexual behavior modulation represents another critical aspect of FMRFamide's reproductive control. In avian systems, central injections of gonadotropin-inhibitory hormone rapidly suppress female sexual behavior, as measured by copulation-solicitation displays [26]. These rapid behavioral effects indicate direct neural mechanisms distinct from slower hormonal pathways.

Gamete development and maturation involve FMRFamide's effects on gonadal physiology. Chronic delivery of related peptides decreases gonadotropin subunit mRNA expression and leads to testicular apoptosis and reduced spermatogenesis [26]. These effects demonstrate the peptide's capacity to regulate both hormone production and direct gonadal function.

The evolutionary conservation of FMRFamide's reproductive functions suggests fundamental importance in reproductive biology. Structural similarities between invertebrate FMRFamide systems and vertebrate RFamide peptides indicate common evolutionary origins [31]. This conservation across major taxonomic groups underscores the critical nature of peptidergic reproductive control.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

MeSH Pharmacological Classification

Wikipedia

Dates

2: Lenz O, Xiong J, Nelson MD, Raizen DM, Williams JA. FMRFamide signaling promotes stress-induced sleep in Drosophila. Brain Behav Immun. 2015 Jul;47:141-8. doi: 10.1016/j.bbi.2014.12.028. Epub 2015 Feb 7. PubMed PMID: 25668617; PubMed Central PMCID: PMC4467992.

3: Nelson MD, Lee KH, Churgin MA, Hill AJ, Van Buskirk C, Fang-Yen C, Raizen DM. FMRFamide-like FLP-13 neuropeptides promote quiescence following heat stress in Caenorhabditis elegans. Curr Biol. 2014 Oct 20;24(20):2406-10. doi: 10.1016/j.cub.2014.08.037. Epub 2014 Sep 25. PubMed PMID: 25264253; PubMed Central PMCID: PMC4254296.

4: Krajniak KG. Invertebrate FMRFamide related peptides. Protein Pept Lett. 2013 Jun;20(6):647-70. Review. PubMed PMID: 22630125.

5: Terenina NB, Kreshchenko ND, Chilyuta NV, Zaripova FF. [Serotonin and neuropeptide FMRFamide in the nervous system of Opisthioglyphe ranae (Trematoda: Plagiorchiidae). an immunocytochemical study]. Zh Evol Biokhim Fiziol. 2015 Mar-Apr;51(2):127-32. Russian. PubMed PMID: 26027387.

6: Li C, Timbers TA, Rose JK, Bozorgmehr T, McEwan A, Rankin CH. The FMRFamide-related neuropeptide FLP-20 is required in the mechanosensory neurons during memory for massed training in C. elegans. Learn Mem. 2013 Jan 16;20(2):103-8. doi: 10.1101/lm.028993.112. PubMed PMID: 23325727; PubMed Central PMCID: PMC3549060.

7: Sedra L, Lange AB. The female reproductive system of the kissing bug, Rhodnius prolixus: arrangements of muscles, distribution and myoactivity of two endogenous FMRFamide-like peptides. Peptides. 2014 Mar;53:140-7. doi: 10.1016/j.peptides.2013.04.003. Epub 2013 Apr 15. PubMed PMID: 23598080.

8: D'Aniello B, Polese G, Luongo L, Scandurra A, Magliozzi L, Aria M, Pinelli C. Neuroanatomical relationships between FMRFamide-immunoreactive components of the nervus terminalis and the topology of olfactory bulbs in teleost fish. Cell Tissue Res. 2016 Apr;364(1):43-57. doi: 10.1007/s00441-015-2295-4. Epub 2015 Oct 9. PubMed PMID: 26453401.

9: Shun'kina KV, Starunov VV, Zaitseva OV, Ostrovskii AN. Serotonin and FMRFamide immunoreactive elements in the nervous system of freshwater bryozoans (Bryozoa: Phylactolaemata). Dokl Biol Sci. 2013 Jul-Aug;451:244-7. doi: 10.1134/S0012496613040108. Epub 2013 Aug 24. PubMed PMID: 23975468.

10: Masler EP. A comparison of the FMRFamide-like peptide proteolytic activities of preparations from two plant-parasitic nematodes (Heterodera glycines and Meloidogyne incognita): possible targets for novel control. J Helminthol. 2013 Mar;87(1):71-7. doi: 10.1017/S0022149X12000053. Epub 2012 Feb 6. PubMed PMID: 22310027.

11: Shabelnikov S. Nerve-granular cell communication in the atrium of the snail Achatina achatina occurs via the cardioexcitatory transmitters serotonin and FMRFamide. Cell Tissue Res. 2016 Nov;366(2):245-254. doi: 10.1007/s00441-016-2483-x. Epub 2016 Sep 23. PubMed PMID: 27660155.

12: Cummins SF, Tollenaere A, Degnan BM, Croll RP. Molecular analysis of two FMRFamide-encoding transcripts expressed during the development of the tropical abalone Haliotis asinina. J Comp Neurol. 2011 Jul 1;519(10):2043-59. doi: 10.1002/cne.22621. PubMed PMID: 21452226.

13: Rőszer T, Bánfalvi G. FMRFamide-related peptides: anti-opiate transmitters acting in apoptosis. Peptides. 2012 Mar;34(1):177-85. doi: 10.1016/j.peptides.2011.04.011. Epub 2011 Apr 15. Review. PubMed PMID: 21524675.

14: Lee MG, Park JY, Park YK, Undem BJ. Direct activation of guinea pig vagal afferent neurons by FMRFamide. Neuroreport. 2011 Aug 24;22(12):609-12. doi: 10.1097/WNR.0b013e3283495a6e. PubMed PMID: 21734611; PubMed Central PMCID: PMC3136801.

15: Kobayashi S, Hattori M, Elekes K, Ito E, Matsuo R. FMRFamide regulates oscillatory activity of the olfactory center in the slug. Eur J Neurosci. 2010 Oct;32(7):1180-92. doi: 10.1111/j.1460-9568.2010.07399.x. Epub 2010 Aug 26. PubMed PMID: 20796020.

16: Kreshchenko N, Tolstenkov OO. Some aspects of the immunolocalization of FMRFamide in the nervous system of turbellarians, Polycelis tenuis and Girardia tigrina. Short communication. Acta Biol Hung. 2012;63 Suppl 2:83-7. doi: 10.1556/ABiol.63.2012.Suppl.2.10. PubMed PMID: 22776478.

17: Wollesen T, Cummins SF, Degnan BM, Wanninger A. FMRFamide gene and peptide expression during central nervous system development of the cephalopod mollusk, Idiosepius notoides. Evol Dev. 2010 Mar-Apr;12(2):113-30. doi: 10.1111/j.1525-142X.2010.00398.x. PubMed PMID: 20433453.

18: Green KA, Cottrell GA. Block of the helix FMRFamide-gated Na+ channel by FMRFamide and its analogues. J Physiol. 1999 Aug 15;519 Pt 1:47-56. PubMed PMID: 10432338; PubMed Central PMCID: PMC2269487.

19: Kodani Y, Furukawa Y. Position 552 in a FMRFamide-gated Na(+) channel affects the gating properties and the potency of FMRFamide. Zoolog Sci. 2010 May;27(5):440-8. doi: 10.2108/zsj.27.440. PubMed PMID: 20443692.

20: Lingueglia E, Deval E, Lazdunski M. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides. Peptides. 2006 May;27(5):1138-52. Epub 2006 Mar 3. Review. PubMed PMID: 16516345.